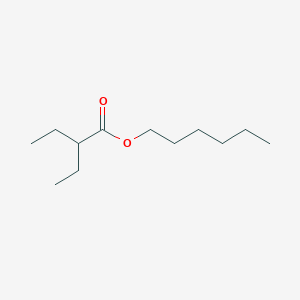

Hexyl 2-ethylbutanoate

Description

Properties

CAS No. |

79868-50-1 |

|---|---|

Molecular Formula |

C12H24O2 |

Molecular Weight |

200.32 g/mol |

IUPAC Name |

hexyl 2-ethylbutanoate |

InChI |

InChI=1S/C12H24O2/c1-4-7-8-9-10-14-12(13)11(5-2)6-3/h11H,4-10H2,1-3H3 |

InChI Key |

SXIUQXQCWYCRQZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(CC)CC |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Purification of Hexyl 2-Ethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of Hexyl 2-ethylbutanoate, an ester with potential applications in various fields, including as a fragrance component and a specialty solvent. This document details the chemical principles, experimental protocols, and analytical characterization of this compound.

Synthesis of this compound via Fischer Esterification

The most common and direct method for synthesizing this compound is the Fischer esterification of 2-ethylbutanoic acid with 1-hexanol, using a strong acid catalyst. This reversible reaction is driven to completion by removing the water produced, typically through azeotropic distillation or by using a large excess of one of the reactants.

Reaction Principle

Fischer esterification is an acid-catalyzed nucleophilic acyl substitution reaction. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the desired ester.

Experimental Protocol

Materials:

-

2-Ethylbutanoic acid

-

1-Hexanol

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (for azeotropic removal of water, optional)

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (if using toluene), add 2-ethylbutanoic acid (1.0 equivalent), 1-hexanol (1.5 equivalents), and a catalytic amount of concentrated sulfuric acid (approximately 2-3% of the carboxylic acid weight). If using p-TsOH, a similar catalytic amount can be used.

-

If employing azeotropic removal of water, add toluene to the flask.

-

Heat the reaction mixture to reflux. The progress of the reaction can be monitored by observing the amount of water collected in the Dean-Stark trap or by thin-layer chromatography (TLC).

-

Once the theoretical amount of water has been collected or the reaction is deemed complete by TLC, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.

Data Presentation

| Parameter | Value |

| Reactants | 2-Ethylbutanoic acid, 1-Hexanol |

| Catalyst | H₂SO₄ or p-TsOH |

| Reaction Type | Fischer Esterification |

| Reaction Conditions | Reflux |

| Typical Molar Ratio | 1:1.5 (Acid:Alcohol) |

| Expected Yield | 70-85% (post-purification) |

Alternative Synthesis: Enzymatic Esterification

An environmentally benign alternative to acid-catalyzed esterification is the use of lipases as biocatalysts. Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), can effectively catalyze the esterification of 2-ethylbutanoic acid and 1-hexanol, often under milder reaction conditions and with higher selectivity.

Reaction Principle

Enzymatic esterification proceeds via a different mechanism, typically a Ping-Pong Bi-Bi mechanism, where the lipase forms an acyl-enzyme intermediate with the carboxylic acid, which then reacts with the alcohol to form the ester and regenerate the enzyme.

Experimental Protocol

Materials:

-

2-Ethylbutanoic acid

-

1-Hexanol

-

Immobilized lipase (e.g., Novozym 435)

-

An organic solvent (e.g., hexane or heptane, optional, as the reaction can be run solvent-free)

-

Molecular sieves (for water removal)

Procedure:

-

In a flask, combine 2-ethylbutanoic acid (1.0 equivalent) and 1-hexanol (1.0-1.5 equivalents).

-

Add the immobilized lipase (typically 5-10% by weight of the total reactants).

-

Add molecular sieves to remove the water produced during the reaction.

-

The reaction is typically carried out at a controlled temperature (e.g., 40-60 °C) with constant stirring.

-

Monitor the reaction progress by gas chromatography (GC) or TLC.

-

Upon completion, the immobilized enzyme can be removed by simple filtration and can often be reused.

-

The product can then be purified as described in the following sections.

Data Presentation

| Parameter | Value |

| Reactants | 2-Ethylbutanoic acid, 1-Hexanol |

| Biocatalyst | Immobilized Lipase (e.g., Novozym 435) |

| Reaction Type | Enzymatic Esterification |

| Reaction Conditions | 40-60 °C, stirring |

| Water Removal | Molecular Sieves |

| Expected Yield | >90% (with optimization) |

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, the catalyst, and any side products. The choice of purification method depends on the scale of the reaction and the desired purity of the final product.

Liquid-Liquid Extraction (Work-up)

This initial purification step, as described in the synthesis protocol, is crucial for removing the acid catalyst and water-soluble impurities.

Fractional Distillation

For larger scale purifications and to achieve high purity, fractional distillation under reduced pressure is the preferred method.

Experimental Protocol:

-

Set up a fractional distillation apparatus with a vacuum source.

-

Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

-

Gradually reduce the pressure and begin heating the flask.

-

Collect the fraction that distills at the boiling point of this compound at the given pressure. The boiling point of the related compound, hexyl 2-ethylhexanoate, is approximately 265-266 °C at atmospheric pressure, so a vacuum will be necessary to distill this compound at a lower, more convenient temperature.[1]

Column Chromatography

For smaller scale purifications or when high purity is critical, column chromatography is an effective technique.

Experimental Protocol:

-

Prepare a chromatography column with silica gel as the stationary phase.

-

Choose an appropriate eluent system, typically a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A good starting point is a 95:5 or 90:10 mixture of hexane:ethyl acetate.

-

Dissolve the crude product in a minimal amount of the eluent.

-

Load the sample onto the column and begin eluting.

-

Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent tool for assessing the purity of the sample and confirming its molecular weight. The gas chromatogram will show the retention time of the compound, and the mass spectrum will display its fragmentation pattern, which is characteristic of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the ester. The chemical shifts and coupling patterns of the protons and carbons will be consistent with the structure of this compound.

Expected ¹H NMR Data (Predicted):

-

Signals corresponding to the two ethyl groups of the 2-ethylbutanoyl moiety.

-

A triplet corresponding to the -OCH₂- protons of the hexyl group.

-

Multiplets for the other methylene groups of the hexyl chain.

-

A triplet for the terminal methyl group of the hexyl chain.

Expected ¹³C NMR Data (Predicted):

-

A signal for the carbonyl carbon (~175 ppm).

-

A signal for the -OCH₂- carbon (~65 ppm).

-

Signals for the other carbons in the alkyl chains.

Data Presentation: Physicochemical and Analytical Data

| Property | Value (or Expected Range) |

| Molecular Formula | C₁₂H₂₄O₂ |

| Molecular Weight | 200.32 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | Estimated ~240-250 °C at 760 mmHg |

| Purity (Post-distillation) | >98% (as determined by GC) |

| GC-MS (m/z) | Molecular ion peak at 200, characteristic fragments |

| ¹H NMR (CDCl₃, ppm) | Signals consistent with the structure |

| ¹³C NMR (CDCl₃, ppm) | Signals consistent with the structure |

Visualizations

Fischer Esterification Signaling Pathway

Caption: Fischer Esterification reaction pathway.

Purification Workflow

Caption: Purification workflow for this compound.

References

Spectroscopic Profile of Hexyl 2-ethylbutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Hexyl 2-ethylbutanoate (C₁₂H₂₄O₂), a fatty acid ester. The information presented herein is essential for the identification, characterization, and quality control of this compound in research and development settings. This document includes predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols and a workflow visualization for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of organic spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| a | 4.05 | Triplet | 2H |

| b | 2.15 | Quintet | 1H |

| c | 1.60 | Sextet | 2H |

| d | 1.55 | Quintet | 2H |

| e | 1.30 | Multiplet | 6H |

| f | 0.90 | Triplet | 6H |

| g | 0.88 | Triplet | 3H |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 176.5 |

| 2 | 50.5 |

| 3 | 25.5 |

| 4 | 12.0 |

| 1' | 64.5 |

| 2' | 31.5 |

| 3' | 28.5 |

| 4' | 25.5 |

| 5' | 22.5 |

| 6' | 14.0 |

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 2960-2850 | C-H | Alkane stretch |

| 1740 | C=O | Ester stretch |

| 1465 | C-H | Alkane bend |

| 1380 | C-H | Alkane bend |

| 1175 | C-O | Ester stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 200 | [M]⁺ (Molecular Ion) |

| 117 | [CH₃(CH₂)₃CH(C₂H₅)CO]⁺ |

| 101 | [HO=C(CH(C₂H₅)₂) ]⁺ (McLafferty Rearrangement) |

| 85 | [C₆H₁₃]⁺ |

| 57 | [C₄H₉]⁺ |

| 43 | [C₃H₇]⁺ |

| 29 | [C₂H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data presented above. These protocols are representative of standard analytical procedures for liquid ester samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared by dissolving the sample in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), within a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer, such as a Bruker Avance operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR, is utilized.

-

¹H NMR Acquisition: The spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to improve the signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is obtained. This involves a wider spectral width (e.g., 0-220 ppm), a longer relaxation delay (2-5 seconds), and a greater number of scans (typically 1024 or more) to compensate for the low natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

-

Sample Preparation: A drop of neat liquid this compound is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two or a Thermo Fisher Nicolet iS5, is used for analysis.

-

Data Acquisition: The spectrum is recorded over the mid-infrared range, typically from 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is first collected and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is converted to a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or hexane (e.g., 1 µL of sample in 1 mL of solvent).

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., an Agilent GC-MS system) is employed. A non-polar capillary column (e.g., HP-5ms) is typically used for the separation of esters.

-

Chromatographic Conditions:

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program: An initial temperature of 50 °C is held for 2 minutes, then ramped at a rate of 10 °C/min to 250 °C, and held for 5 minutes.

-

Injection Mode: Split injection (e.g., 50:1 split ratio) with an injection volume of 1 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

-

Transfer Line Temperature: 280 °C.

-

-

Data Analysis: The total ion chromatogram (TIC) is analyzed to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then examined to identify the molecular ion and characteristic fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for spectroscopic analysis of a chemical compound.

A Technical Guide to the Solubility of Hexyl 2-ethylbutanoate in Organic Solvents

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a comprehensive overview of the solubility characteristics of Hexyl 2-ethylbutanoate, a C12H24O2 ester. While specific quantitative data for this compound is not extensively published, this guide synthesizes general principles of ester solubility, outlines the gold-standard experimental protocols for its determination, and presents a representative dataset. The methodologies detailed herein are critical for applications in formulation science, reaction chemistry, and purification processes where solvent selection is paramount.

Introduction and Theoretical Background

This compound (C12H24O2) is an organic ester characterized by a twelve-carbon backbone.[1][2] Understanding its solubility is fundamental to its application in various fields, including its use as a flavoring agent, a fragrance component, or a specialty solvent. In the pharmaceutical and drug development sectors, analogous ester structures are often evaluated as non-polar prodrugs or formulation excipients, making the study of their solubility behavior essential.

The solubility of an ester like this compound is primarily governed by the principle of "like dissolves like." Its long hydrocarbon chain renders the molecule predominantly non-polar and hydrophobic.[3] Consequently, it is expected to exhibit high solubility in non-polar organic solvents and very limited solubility in polar solvents like water.[3][4] Factors that influence its solubility include:

-

Solvent Polarity: Greater solubility is anticipated in solvents with polarity similar to the ester itself, such as hydrocarbons, ethers, and other esters.

-

Temperature: For most solid or liquid solutes dissolving in a liquid solvent, solubility tends to increase with temperature.[3]

-

Molecular Structure: The branched nature of the 2-ethylbutanoate group may slightly alter its solubility profile compared to its linear isomer, hexyl hexanoate.

Solubility Data

Table 1: Representative Solubility of this compound at 25 °C (298.15 K)

| Solvent | Solvent Type | Expected Solubility ( g/100 mL) | Qualitative Classification |

| Hexane | Non-polar, Aliphatic | > 50 | Freely Soluble / Miscible |

| Toluene | Non-polar, Aromatic | > 50 | Freely Soluble / Miscible |

| Diethyl Ether | Polar aprotic | > 50 | Freely Soluble / Miscible |

| Acetone | Polar aprotic | > 40 | Freely Soluble |

| Ethanol | Polar protic | > 30 | Soluble |

| Methanol | Polar protic | ~15 | Sparingly Soluble |

| Water | Polar protic | < 0.1 | Insoluble |

Experimental Protocol for Solubility Determination

The gold-standard method for experimentally determining equilibrium solubility is the Isothermal Shake-Flask Method .[6][7] This protocol is designed to ensure that a true thermodynamic equilibrium is reached between the solute and the solvent at a constant temperature.[6][8][9]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Materials & Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Thermostatically controlled orbital shaker or water bath.[6]

-

Sealed glass vials (e.g., screw-cap vials with PTFE septa)

-

Centrifuge capable of temperature control

-

Calibrated microliter syringes or pipettes

-

Quantitative analysis instrument (e.g., Gas Chromatograph with Flame Ionization Detector, GC-FID; or High-Performance Liquid Chromatograph, HPLC)

-

Volumetric flasks and appropriate glassware

Methodology:

-

Preparation: An excess amount of this compound is added to a series of sealed glass vials. A precise, known volume or mass of the chosen organic solvent is then added to each vial. The addition of excess solute is critical to ensure that a saturated solution is formed.

-

Equilibration: The vials are placed in a thermostatically controlled shaker and agitated at a constant temperature (e.g., 25 °C ± 0.5 °C). The agitation speed should be sufficient to ensure thorough mixing and facilitate the dissolution process without creating a vortex.[6] Equilibrium is typically achieved within 24 to 72 hours.[7] To confirm that equilibrium has been reached, samples can be taken at various time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[6]

-

Phase Separation: Once equilibrium is established, the vials are removed from the shaker. To separate the undissolved solute from the saturated solution, the samples are centrifuged at the same temperature as the equilibration step.[7] This prevents any temperature-induced changes in solubility. Filtration can also be used, but care must be taken to ensure the filter material does not adsorb the solute and that the process is performed isothermally.

-

Sampling: A precise aliquot of the clear supernatant (the saturated solution) is carefully withdrawn using a calibrated syringe or pipette.

-

Analysis: The collected aliquot is diluted with a known volume of an appropriate solvent in a volumetric flask. The concentration of this compound in the diluted sample is then determined using a validated analytical method, such as GC-FID. A calibration curve prepared with standards of known concentration is used to quantify the result.

-

Calculation: The solubility is calculated from the measured concentration in the diluted sample, accounting for the dilution factor. The result is typically expressed in units such as grams per 100 mL ( g/100 mL), moles per liter (mol/L), or mole fraction (χ).

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocol and the decision-making process in solubility studies.

References

- 1. This compound | C12H24O2 | CID 227875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Ethylbutyric acid, hexyl ester [webbook.nist.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Hexyl 2-methylbutyrate | C11H22O2 | CID 24838 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 7. researchgate.net [researchgate.net]

- 8. Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

In-Depth Technical Guide: Thermal Stability and Decomposition of Hexyl 2-Ethylbutanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Hexyl 2-ethylbutanoate, an aliphatic ester. The document details the principal decomposition mechanisms, expected thermal stability ranges, and standardized experimental protocols for characterization using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). This guide is intended to serve as a valuable resource for researchers and professionals in drug development and materials science, offering insights into the thermal behavior of this compound and a framework for its analysis.

Introduction

This compound (C₁₂H₂₄O₂) is a branched-chain aliphatic ester. Understanding its thermal stability and decomposition pathway is critical for applications where it may be subjected to elevated temperatures, such as in pharmaceutical formulations, polymer synthesis, and as a specialty solvent. Thermal decomposition can lead to the formation of volatile byproducts and alter the chemical integrity of a product. This guide outlines the fundamental principles of its thermal degradation and provides methodologies for its empirical investigation.

Predicted Thermal Decomposition Pathway

The primary thermal decomposition mechanism for aliphatic esters like this compound, which possess a β-hydrogen on the alkyl (hexyl) chain, is a non-radical, intramolecular cis-elimination reaction, also known as a β-hydrogen scission. This concerted reaction proceeds through a six-membered ring transition state, yielding an alkene and a carboxylic acid.

In the case of this compound, the decomposition is expected to yield 1-hexene and 2-ethylbutanoic acid.

Proposed Decomposition Reaction:

This compound → 1-Hexene + 2-Ethylbutanoic Acid

At higher temperatures, the initial decomposition products may undergo further secondary reactions. For instance, 2-ethylbutanoic acid can decarboxylate to form propane and carbon dioxide.

Thermal Analysis Data

| Parameter | Test Condition | Expected Value Range |

| Thermogravimetric Analysis (TGA) | ||

| Onset Decomposition Temperature (Tonset) | 10 °C/min in N₂ | 200 - 250 °C |

| Peak Decomposition Temperature (Tpeak) | 10 °C/min in N₂ | 250 - 300 °C |

| End of Decomposition Temperature | 10 °C/min in N₂ | 300 - 350 °C |

| Mass Loss at Tpeak | 10 °C/min in N₂ | ~50% |

| Differential Scanning Calorimetry (DSC) | ||

| Boiling Point | 10 °C/min in N₂ | ~220 - 240 °C |

| Enthalpy of Vaporization (ΔHvap) | 10 °C/min in N₂ | 40 - 60 kJ/mol |

Experimental Protocols

Synthesis and Purification of this compound

A common method for the synthesis of this compound is through Fischer esterification.

Materials:

-

2-ethylbutanoic acid

-

1-hexanol

-

Sulfuric acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine equimolar amounts of 2-ethylbutanoic acid and 1-hexanol in toluene.

-

Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the total reactant mass).

-

Set up a Dean-Stark apparatus to remove the water formed during the reaction by azeotropic distillation.

-

Reflux the mixture until no more water is collected in the Dean-Stark trap.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the toluene using a rotary evaporator.

-

Purify the crude ester by vacuum distillation to obtain pure this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Instrumentation:

-

Thermogravimetric Analyzer (e.g., TA Instruments Q500, Mettler Toledo TGA/DSC)

-

Alumina or platinum crucibles

-

High-purity nitrogen gas supply

Procedure:

-

Tare an empty TGA crucible.

-

Accurately weigh 5-10 mg of this compound into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with nitrogen at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature of 500 °C at a constant heating rate of 10 °C/min.

-

Record the mass loss and temperature data continuously.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature, peak decomposition temperature (from the derivative of the TGA curve, DTG), and total mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the boiling point and enthalpy of vaporization of this compound.

Instrumentation:

-

Differential Scanning Calorimeter (e.g., TA Instruments Q2000, Mettler Toledo DSC 3)

-

Hermetically sealed aluminum pans

-

High-purity nitrogen gas supply

Procedure:

-

Tare an empty hermetically sealed aluminum DSC pan and lid.

-

Pipette a small sample (2-5 mg) of this compound into the pan and hermetically seal it.

-

Prepare an empty, hermetically sealed aluminum pan as a reference.

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with nitrogen at a flow rate of 20-50 mL/min.

-

Equilibrate the sample at a temperature below its expected boiling point (e.g., 40 °C).

-

Ramp the temperature at a rate of 10 °C/min up to a temperature above the boiling point (e.g., 250 °C).

-

Record the heat flow as a function of temperature.

-

The boiling point is determined as the onset temperature of the endothermic peak corresponding to vaporization. The enthalpy of vaporization is calculated from the area of this peak.

Conclusion

This technical guide has detailed the expected thermal stability and decomposition behavior of this compound based on the established chemistry of aliphatic esters. While specific experimental data for this compound is limited, the provided methodologies for synthesis, TGA, and DSC analysis offer a robust framework for its empirical characterization. The primary decomposition pathway is anticipated to be a cis-elimination reaction, yielding 1-hexene and 2-ethylbutanoic acid. Researchers and professionals are encouraged to use the outlined protocols to generate specific data for their applications, ensuring the safe and effective use of this compound in thermally sensitive processes.

The Pivotal Role of Volatile Esters in Modern Research: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Volatile esters, a class of organic compounds renowned for their characteristic fruity and pleasant aromas, are increasingly being recognized for their significant and diverse roles in a multitude of scientific research applications.[1] Traditionally associated with the food and fragrance industries, these low molecular weight compounds are now at the forefront of investigations into complex biological processes, novel diagnostic tools, and innovative therapeutic strategies. Their inherent volatility, which allows for easy diffusion and detection, makes them ideal candidates for mediating cell-to-cell communication, serving as non-invasive biomarkers of disease, and even acting as therapeutic agents themselves. This in-depth technical guide explores the core research applications of volatile esters, providing detailed experimental methodologies, quantitative data, and visualizations of key biological pathways to empower researchers in harnessing the potential of these versatile molecules.

I. Volatile Esters in Microbial Communication and Signaling

Volatile esters are key players in the intricate world of microbial communication, acting as signaling molecules in processes such as quorum sensing (QS), a mechanism of cell-to-cell communication that allows bacteria to coordinate gene expression based on population density.[2][3] This coordinated behavior can influence virulence, biofilm formation, and antibiotic resistance.[4][5]

A. Quorum Sensing Modulation

Certain volatile esters can interfere with or modulate QS systems. For instance, some plant-derived volatiles have been shown to inhibit violacein and pyocyanin production in Chromobacterium violaceum and Pseudomonas aeruginosa, respectively, which are processes regulated by QS.[6] This interruption of QS presents a promising avenue for the development of anti-virulence agents that are less likely to drive antibiotic resistance.[6]

Below is a generalized signaling pathway illustrating how volatile esters can interfere with a common type of bacterial quorum sensing, the LuxI/R system.

B. Experimental Protocol: Assessing Quorum Sensing Inhibition

A common method to screen for QS-inhibitory activity of volatile compounds is the agar diffusion assay using a reporter strain like Chromobacterium violaceum, which produces a purple pigment (violacein) under the control of QS.

Methodology: Agar Diffusion Assay for QS Inhibition

-

Culture Preparation: Prepare an overnight culture of Chromobacterium violaceum in Luria-Bertani (LB) broth at 30°C with shaking.

-

Plate Preparation: Prepare LB agar plates. Once the agar has solidified, inoculate the entire surface of the plate with the overnight culture of C. violaceum using a sterile cotton swab to create a bacterial lawn.

-

Application of Volatile Ester: Aseptically place a sterile paper disc (6 mm diameter) in the center of the inoculated agar plate. Apply a known concentration of the volatile ester (e.g., 5-10 µL of a solution in an appropriate solvent) onto the paper disc. A solvent control should also be prepared on a separate plate.

-

Incubation: Seal the plates with parafilm and incubate at 30°C for 24-48 hours.

-

Observation: A clear zone of growth inhibition around the disc indicates antimicrobial activity. A colorless, opaque zone of no pigment production while bacterial growth is still present indicates QS inhibition. Measure the diameter of the zone of inhibition (in mm).[6]

II. Volatile Esters as Non-Invasive Disease Biomarkers

The analysis of volatile organic compounds (VOCs) in exhaled breath, urine, and other bodily fluids is a rapidly growing field for the non-invasive diagnosis and monitoring of various diseases, including cancer and infectious diseases.[7][8][9] Volatile esters are among the compounds that have been identified as potential biomarkers, with changes in their concentrations correlating with specific pathological states.[10][11][12]

A. Biomarkers in Cancer Detection

Several studies have identified specific volatile esters as being elevated or decreased in the breath or urine of cancer patients compared to healthy individuals.[13][14][15] For example, certain esters have been proposed as part of a biomarker panel for the detection of breast and bladder cancer.[8]

| Volatile Ester | Cancer Type | Sample Matrix | Observation in Cancer Patients | Reference(s) |

| 4-nitrophenyl butyrate | Breast Cancer | Urine | Part of a diagnostic model | [8] |

| Pentandioic acid, (p-t-butylphenyl) ester | Breast Cancer | Urine | Part of a diagnostic model | [8] |

| Isoamyl butanoate | Staphylococcus aureus infection | Culture headspace | Increased | [10] |

Table 1: Examples of Volatile Esters as Potential Disease Biomarkers

B. Analytical Methods for Biomarker Discovery

Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile esters in biological samples.[9][16][17][18]

Experimental Workflow: HS-SPME-GC-MS for Volatile Ester Profiling

Protocol: HS-SPME-GC-MS Analysis of Volatiles from Microbial Cultures

-

Sample Preparation: Place a 3.0 g sample of the microbial culture into a 20 mL headspace vial. Add 10 mL of a saturated NaCl solution to increase the volatility of the analytes. Add an internal standard (e.g., 7.5 μL of 407 mg/L 4-octanol) for quantification.[17]

-

HS-SPME Extraction:

-

GC-MS Analysis:

-

Desorption: Thermally desorb the analytes from the SPME fiber in the GC inlet at 250°C for 1 minute in splitless mode.[5]

-

GC Column: Use a polar capillary column such as a DB-WAX (60 m x 0.32 mm, 0.25 µm film thickness).[17]

-

Carrier Gas: Use helium at a constant flow rate of 1.0 mL/min.[17]

-

Oven Temperature Program: Start at 40°C for 5 min, then ramp at 5°C/min to 230°C and hold for 10 min.[17]

-

MS Parameters: Acquire mass spectra in electron impact (EI) mode at 70 eV over a mass range of m/z 35-350.[19]

-

-

Data Analysis: Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and their retention indices with known standards. Quantify the compounds by comparing their peak areas to that of the internal standard.

III. Therapeutic Potential of Volatile Esters

Several volatile esters have demonstrated promising therapeutic properties, including anti-inflammatory, analgesic, and antimicrobial activities. This has led to their investigation as potential new drug candidates.

A. Anti-inflammatory and Analgesic Effects

Bornyl acetate , a bicyclic monoterpene ester found in the essential oils of many conifers, has been shown to possess significant anti-inflammatory and analgesic effects.[7][19][20] Studies have indicated that bornyl acetate can inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[21][22] It has also been shown to elevate the expression of the anti-inflammatory cytokine IL-11 in human chondrocytes, suggesting its potential in treating osteoarthritis.[6][23]

Methyl nicotinate , the methyl ester of nicotinic acid, is used in topical preparations for its ability to cause vasodilation and provide relief from muscle and joint pain.[1][2][24] Its mechanism is thought to involve the local release of prostaglandins, which induce cutaneous vasodilation.[2]

Signaling Pathway: Anti-inflammatory Action of Bornyl Acetate

B. Antimicrobial Activity

Ethyl acetate has been investigated for its antimicrobial properties. Extracts of certain plants using ethyl acetate have shown activity against bacteria such as Pseudomonas aeruginosa.[25] Furthermore, silver nanoparticles synthesized using ethyl acetate extracts of Urtica dioica leaves have demonstrated significant antimicrobial effects.[26] The mechanism of action of some antimicrobial esters involves the disruption of the bacterial cell membrane, leading to protein leakage and ultimately cell death.[24][25]

C. Experimental Protocol: In Vitro Cytotoxicity Assay

To evaluate the therapeutic potential and safety of volatile esters, it is crucial to determine their cytotoxicity. The MTT assay is a common colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.

Methodology: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cells (e.g., human cell lines like MCF-7 or HCT-116) in a 96-well plate at a density of 1 x 10^5 cells/100 µL/well and incubate for 24 hours to allow for attachment.[27]

-

Compound Treatment: Prepare serial dilutions of the volatile ester in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the ester) and a positive control for cytotoxicity.

-

Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.[27]

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[28]

-

Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., a 1:1 mixture of isopropanol and DMSO) to each well to dissolve the formazan crystals.[28]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm or 450 nm using a microplate reader.[29]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the compound concentration.

IV. Volatile Esters in Drug Delivery Systems

The unique physicochemical properties of certain volatile esters make them suitable for use in advanced drug delivery systems. Their ability to act as solvents and penetration enhancers is being explored to improve the delivery of therapeutic agents.

A. Transdermal Drug Delivery

Methyl nicotinate is a well-established penetration enhancer in transdermal drug delivery. Its vasodilatory effect increases blood flow to the skin, which can facilitate the absorption of other active ingredients in a formulation.[2][6][30]

B. Nanoparticle-Based Drug Delivery

Ethyl acetate is being investigated as a solvent in the preparation of polymeric nanoparticles for drug delivery.[21][30] These nanoparticles can encapsulate active pharmaceutical ingredients, protecting them from degradation and enabling targeted or sustained release.[21][31] The use of ethyl acetate in these processes is also favored due to its relatively low toxicity and environmental impact.[21]

C. Liposomal Formulations

While direct incorporation of volatile esters into liposomes is less common due to their volatility, the principles of liposomal drug delivery are relevant. Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs.[32][33][34] The development of stable liposome formulations, potentially through the modification of lipid components, could open avenues for the delivery of ester-based drugs or drugs formulated with esters.[35]

V. Volatile Esters in Plant-Insect Interactions

Volatile esters play a crucial role in mediating the interactions between plants and insects. Plants emit a complex blend of volatile organic compounds, including esters, to attract pollinators, repel herbivores, and even signal to neighboring plants about an impending threat.[18]

A. Pollinator Attraction and Herbivore Deterrence

The characteristic fruity scents of many flowers and fruits are due to the presence of volatile esters. These scents act as long-range cues for pollinators, guiding them to the flower. Conversely, some plants release specific esters in response to herbivore damage, which can deter further feeding or attract natural predators of the herbivores.

B. Experimental Protocol: Y-Tube Olfactometer Bioassay

The behavioral response of insects to volatile esters can be studied using a Y-tube olfactometer. This apparatus allows the insect to choose between two different odor streams.

Methodology: Y-Tube Olfactometer Assay

-

Apparatus Setup: A Y-tube olfactometer consists of a Y-shaped glass tube. Purified and humidified air is passed through two separate arms, each containing an odor source, and converges at the base of the Y, where the insect is introduced. The air is then vented out of the room.

-

Odor Source Preparation: Place the volatile ester (e.g., a specific concentration on a piece of filter paper) in one of the odor source chambers. The other chamber should contain a control (e.g., filter paper with the solvent used to dissolve the ester).

-

Insect Introduction: Introduce a single insect (e.g., a moth or a beetle) at the base of the Y-tube.

-

Observation: Observe the insect's behavior for a set period (e.g., 5-10 minutes). Record the insect's first choice (which arm it enters first) and the amount of time it spends in each arm of the olfactometer.

-

Data Analysis: Analyze the choice data using a chi-square test to determine if there is a significant preference for the volatile ester over the control. Analyze the time spent in each arm using a t-test or a non-parametric equivalent.

-

Replication: Repeat the experiment with multiple insects to ensure the results are robust. To avoid any positional bias, the positions of the odor source and the control should be swapped regularly.

Conclusion

The research applications of volatile esters have expanded far beyond their traditional roles in the flavor and fragrance industries. As this technical guide has demonstrated, these compounds are integral to understanding and manipulating complex biological systems. From mediating microbial communication to serving as non-invasive biomarkers for devastating diseases and offering novel therapeutic avenues, the potential of volatile esters is vast. The detailed experimental protocols and conceptual frameworks provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling them to further explore and unlock the full potential of these remarkable molecules. As analytical techniques continue to improve in sensitivity and resolution, the "volatilome," including its ester components, will undoubtedly reveal even more secrets about the chemical language of life.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Alternative approaches to treat bacterial infections: targeting quorum-sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 8. Non-Invasive Detection of Tumors by Volatile Organic Compounds in Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Volatile disease biomarkers in breath: a critique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Analysis of In Vivo Plant Volatiles Using Active Sampling and TD-GC×GC-TOFMS - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. doaj.org [doaj.org]

- 15. Potential urinary volatile organic compounds as screening markers in cancer – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. HS-SPME-GC-MS Analyses of Volatiles in Plant Populations—Quantitating Compound × Individual Matrix Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Multi-Metaomics Unveils the Development Process of Microbial Communities During the Fermentation of Baobaoqu [mdpi.com]

- 18. scispace.com [scispace.com]

- 19. researchgate.net [researchgate.net]

- 20. [Studies on the analgesic and anti-inflammatory effect of bornyl acetate in volatile oil from Amomum villosum] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Unveiling Ethyl Acetate’s Role in Novel Pharmaceuticals [eureka.patsnap.com]

- 22. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Methyl Nicotinate | C7H7NO2 | CID 7151 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 25. Versatile Encapsulation and Synthesis of Potent Liposomes by Thermal Equilibration [mdpi.com]

- 26. Biomimetic Synthesis of Silver Nanoparticles Using Ethyl Acetate Extract of Urtica diocia Leaves; Characterizations and Emerging Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Phytochemical characterization and anticancer potential of Psidium cattleianum Sabine aerial parts’ n-hexane extract and its subfractions | PLOS One [journals.plos.org]

- 28. youtube.com [youtube.com]

- 29. google.com [google.com]

- 30. Ethyl Acetate Applications in Pharmaceuticals: An Overview [eureka.patsnap.com]

- 31. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]

- 32. mdpi.com [mdpi.com]

- 33. Liposomes: Structure, Biomedical Applications, and Stability Parameters With Emphasis on Cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

- 34. m.youtube.com [m.youtube.com]

- 35. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Basic Characterization of Medium Volatility Organic Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction to Medium Volatility Organic Compounds (MVOCs)

Medium Volatility Organic Compounds (MVOCs) represent a class of organic chemicals that have a moderate tendency to vaporize at room temperature.[1][2][3][4] They occupy a transitional space between volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs), characterized by boiling points generally ranging from 240-260°C to 380-400°C. These compounds are ubiquitous in the environment and are generated from both natural and anthropogenic sources.[5][6] In pharmaceutical and clinical research, MVOCs are of increasing interest due to their potential roles as biomarkers for disease, as metabolic byproducts of microorganisms, and as contaminants in manufacturing processes.[7][8][9]

Microbial volatile organic compounds (MVOCs) are a prominent subgroup, produced during the metabolic processes of fungi and bacteria.[5][6][7] While over 200 compounds have been identified as MVOCs in laboratory settings, none are considered exclusive to microbial origins, making their identification in complex matrices a significant analytical challenge.[5][6][7] This guide provides a comprehensive overview of the fundamental techniques and methodologies required for the robust characterization of MVOCs.

Physicochemical Properties of Representative MVOCs

The behavior of MVOCs during extraction, separation, and detection is governed by their physicochemical properties. Understanding these characteristics is crucial for method development and data interpretation. Key properties include vapor pressure, boiling point, and solubility.

| Compound | Chemical Class | Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Vapor Pressure (Pa at 25°C) | Water Solubility (g/L) |

| Geosmin | Terpenoid | C12H22O | 182.30 | 270 | 2.5 | 0.12 |

| 2-Methylisoborneol | Terpenoid | C11H20O | 168.28 | 238 | 6.5 | 0.10 |

| 1-Octen-3-ol | Alcohol | C8H16O | 128.21 | 175 | 22 | 2.3 |

| 3-Octanone | Ketone | C8H16O | 128.21 | 172 | 110 | 0.9 |

| Dimethyl disulfide | Sulfide | C2H6S2 | 94.20 | 110 | 3860 | 2.5 |

Core Analytical Techniques for MVOC Characterization

The cornerstone of MVOC analysis is gas chromatography-mass spectrometry (GC-MS), a powerful technique that separates complex mixtures of volatile and semi-volatile compounds and provides structural identification.[10][11][12][13][14]

Sample Preparation and Extraction

Effective sample preparation is critical for isolating MVOCs from the sample matrix and minimizing interference.[8][9][15][16] The choice of technique depends on the sample type (e.g., biological fluid, cell culture headspace, solid material).

-

Headspace Analysis (HS): This technique is ideal for analyzing volatile compounds in liquid or solid samples.[10] The sample is placed in a sealed vial and heated, allowing the volatile compounds to partition into the gas phase (headspace) above the sample.[10] A portion of the headspace gas is then injected into the GC-MS system.[10]

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free extraction method that uses a fused-silica fiber coated with a stationary phase. The fiber is exposed to the sample or its headspace, and the analytes adsorb onto the coating. The fiber is then transferred to the GC injector for thermal desorption and analysis.

-

Purge and Trap (P&T): This dynamic headspace technique involves bubbling an inert gas through a liquid sample. The gas strips the volatile compounds from the sample, and they are then trapped on a sorbent material. The trap is subsequently heated to desorb the analytes into the GC-MS.[17]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of MVOCs.[11][13][14][18] The process involves the separation of compounds in the gas phase followed by their detection and identification by mass spectrometry.[10][12][14]

-

Gas Chromatography (GC): The GC separates compounds based on their boiling points and interactions with the stationary phase of the capillary column.[10][14] The separated compounds elute from the column at different times, known as retention times, which can be used for preliminary identification.[10]

-

Mass Spectrometry (MS): As compounds exit the GC column, they enter the MS detector.[13][14] Here, they are ionized, typically by electron ionization (EI), which causes the molecules to fragment into characteristic patterns.[14] The mass-to-charge ratio of these fragments is measured, generating a mass spectrum that serves as a molecular fingerprint for identification.[13][14]

Experimental Protocols

Protocol for Headspace GC-MS Analysis of MVOCs in Biological Samples

This protocol outlines a general procedure for the analysis of MVOCs in samples such as blood, urine, or cell culture media.[8][9]

1. Sample Preparation:

- Aliquots of the biological sample (e.g., 1-2 mL) are placed into 20 mL headspace vials.

- To enhance the release of MVOCs from the matrix, a salting-out agent (e.g., NaCl) can be added. For blood samples, a protein denaturing agent like urea can improve recovery.[8][9]

- An internal standard (e.g., deuterated analog of a target analyte) is added for quantification.

- Vials are immediately sealed with PTFE-lined septa and aluminum caps.

2. Headspace Incubation and Injection:

- The sealed vials are placed in the autosampler of the GC-MS system.

- Vials are incubated at a specific temperature (e.g., 60-80°C) for a defined period (e.g., 15-30 minutes) to allow for equilibration of the MVOCs between the sample and the headspace.

- A heated, gas-tight syringe is used to withdraw a specific volume (e.g., 1 mL) of the headspace gas.

- The sample is then injected into the hot GC inlet.

3. GC-MS Analysis:

- GC Conditions:

- Column: A mid-polar capillary column (e.g., DB-624 or equivalent, 30 m x 0.25 mm ID x 1.4 µm film thickness) is commonly used.

- Oven Program: The oven temperature is ramped to separate the compounds, for example, starting at 40°C, holding for 2 minutes, then increasing to 250°C at a rate of 10°C/min.

- Carrier Gas: Helium is used at a constant flow rate (e.g., 1.0 mL/min).

- Inlet Temperature: Typically set to 250°C.

- MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Mass Range: Scan from m/z 35 to 400.

- Source Temperature: 230°C.

- Quadrupole Temperature: 150°C.

4. Data Analysis:

- Compounds are identified by comparing their mass spectra to a reference library (e.g., NIST/Wiley).

- Quantification is performed by comparing the peak area of the analyte to that of the internal standard.

Visualizations

Experimental Workflow for MVOC Analysis

Caption: Workflow for MVOC analysis from sample preparation to data reporting.

Logical Relationship of MVOC Properties and Analytical Steps

Caption: Interplay of MVOC properties and analytical method choices.

References

- 1. youtube.com [youtube.com]

- 2. youtube.com [youtube.com]

- 3. youtube.com [youtube.com]

- 4. youtube.com [youtube.com]

- 5. swesiaq.se [swesiaq.se]

- 6. Making sure you're not a bot! [gupea.ub.gu.se]

- 7. Microbial volatile organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. m.youtube.com [m.youtube.com]

- 11. Analytical methods for the analysis of volatile natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

- 16. techniques-ingenieur.fr [techniques-ingenieur.fr]

- 17. dem.ri.gov [dem.ri.gov]

- 18. m.youtube.com [m.youtube.com]

Methodological & Application

Application Note: Analysis of Hexyl 2-ethylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a comprehensive guide for the qualitative and quantitative analysis of Hexyl 2-ethylbutanoate using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed protocols for sample preparation and instrument parameters, along with expected data outputs.

Introduction

This compound (C₁₂H₂₄O₂) is an ester known for its characteristic fruity aroma, often described as pineapple-like with green and waxy notes. It is a common component in the flavor and fragrance industry and can be found in various consumer products. Accurate and reliable analytical methods are essential for its identification and quantification in different matrices for quality control, research, and safety assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for this purpose, offering high-resolution separation and sensitive detection.

This application note outlines a complete workflow for the analysis of this compound, from sample preparation to data interpretation.

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the sample matrix. For liquid samples such as beverages or fragrance oils, a direct injection or liquid-liquid extraction (LLE) is suitable. For more complex matrices like food products, headspace (HS) or solid-phase microextraction (SPME) is recommended to isolate the volatile ester from non-volatile components.

Protocol 2.1.1: Liquid-Liquid Extraction (LLE)

-

Sample Aliquoting: Take a 5 mL aliquot of the liquid sample.

-

Solvent Addition: Add 5 mL of a suitable organic solvent with low polarity, such as hexane or dichloromethane.

-

Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and extraction of the analyte into the organic phase.

-

Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes to achieve complete phase separation.

-

Collection: Carefully collect the upper organic layer containing the extracted this compound using a Pasteur pipette.

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration (Optional): If high sensitivity is required, the extract can be concentrated under a gentle stream of nitrogen.

-

Final Volume: Adjust the final volume to 1 mL with the extraction solvent.

-

Transfer: Transfer the final extract into a 2 mL GC vial for analysis.

Protocol 2.1.2: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Place 1 g of the homogenized solid sample or 1 mL of the liquid sample into a 20 mL headspace vial.

-

Internal Standard: Add an appropriate internal standard if quantitative analysis is desired.

-

Salting Out (Optional): For aqueous samples, add 0.5 g of sodium chloride to enhance the release of volatile compounds.

-

Equilibration: Seal the vial and place it in a heating block at 60°C for 15 minutes to allow the volatile compounds to equilibrate in the headspace.

-

Extraction: Expose a 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the headspace for 30 minutes at 60°C.

-

Desorption: Retract the fiber and immediately introduce it into the GC injector port, where the trapped analytes will be thermally desorbed.

GC-MS Instrumentation and Conditions

The following instrument parameters are recommended for the analysis of this compound. These may be optimized based on the specific instrument and column used.

| Parameter | Condition |

| Gas Chromatograph | Agilent 7890B GC or equivalent |

| Mass Spectrometer | Agilent 5977A MSD or equivalent |

| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column |

| Injector Temperature | 250°C |

| Injection Mode | Splitless (for LLE) or as determined by SPME conditions |

| Injection Volume | 1 µL (for LLE) |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min (Constant Flow) |

| Oven Temperature Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min |

| Transfer Line Temperature | 280°C |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Ionization Mode | Electron Ionization (EI) |

| Electron Energy | 70 eV |

| Mass Scan Range | m/z 40-400 |

| Solvent Delay | 3 min |

Data Presentation

Chromatographic Data

Under the specified GC conditions, this compound is expected to elute at a specific retention time. The Kovats retention index is a more robust measure for compound identification across different systems.

| Compound | Kovats Retention Index (Standard Non-Polar Column) | Kovats Retention Index (Semi-Standard Non-Polar Column) |

| This compound | 1273 | 1262, 1288 |

Note: The actual retention time may vary depending on the specific instrument, column condition, and method parameters.

Mass Spectrometric Data

The mass spectrum of this compound is characterized by a specific fragmentation pattern upon electron ionization. The molecular ion peak ([M]⁺) is expected at m/z 200.

| m/z | Relative Abundance (%) | Proposed Fragment Ion |

| 41 | 48.2 | [C₃H₅]⁺ |

| 43 | 68.5 | [C₃H₇]⁺ / [CH₃CO]⁺ |

| 55 | 39.8 | [C₄H₇]⁺ |

| 57 | 100.0 | [C₄H₉]⁺ |

| 71 | 42.1 | [C₅H₁₁]⁺ |

| 85 | 31.5 | [C₆H₁₃]⁺ |

| 101 | 35.4 | [CH(CH₂CH₃)COOH]⁺ |

| 115 | 18.2 | [M - C₆H₁₃O]⁺ |

| 129 | 10.5 | [M - C₅H₁₁]⁺ |

| 200 | <1 | [M]⁺ (Molecular Ion) |

Data is based on the NIST Mass Spectrometry Data Center.

Quantitative Performance (Estimated)

The following are typical performance characteristics for the quantitative analysis of esters using GC-MS in Selected Ion Monitoring (SIM) mode. These values should be experimentally determined for this compound.

| Parameter | Estimated Value |

| Limit of Detection (LOD) | 0.1 - 1 µg/L |

| Limit of Quantification (LOQ) | 0.5 - 5 µg/L |

| Linearity (R²) | > 0.995 |

| Precision (%RSD) | < 15% |

| Accuracy (% Recovery) | 85 - 115% |

Mandatory Visualizations

Experimental Workflow

Caption: Experimental workflow for GC-MS analysis.

Fragmentation Pathway of this compound

Caption: Fragmentation of this compound.

Application Notes and Protocols for the Quantification of Esters in Complex Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of esters in complex matrices. It covers several analytical methodologies, including sample preparation, derivatization, and instrumental analysis, with a focus on providing practical guidance for laboratory implementation.

Introduction

Esters are a diverse class of organic compounds widely distributed in nature and frequently utilized in the pharmaceutical, food, and cosmetic industries. Accurate quantification of esters in complex matrices such as biological fluids, food products, and pharmaceutical formulations is crucial for quality control, pharmacokinetic studies, and sensory analysis. This document outlines validated analytical methods for reliable ester quantification.

Analytical Methodologies

The choice of analytical method for ester quantification depends on the volatility and polarity of the esters, the complexity of the matrix, and the required sensitivity. The most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile esters. It offers high resolution and sensitivity, making it suitable for trace-level quantification.

Workflow for GC-MS Analysis of Esters:

Caption: General workflow for the quantification of esters using GC-MS.

Experimental Protocol: GC-MS Quantification of Fatty Acid Methyl Esters (FAMEs) in Biological Samples

This protocol describes the quantification of FAMEs, common esters derived from fatty acids.

1. Sample Preparation: Transesterification

-

Objective: To convert fatty acids and their glycerides into volatile FAMEs.

-

Reagents: 1% (v/v) sulfuric acid in methanol, hexane, saturated sodium chloride solution.

-

Procedure:

-

To 100 mg of the lipid extract in a screw-capped tube, add 2 mL of 1% sulfuric acid in methanol.

-

Heat the mixture at 50°C for 2 hours with occasional shaking.[1]

-

After cooling to room temperature, add 1 mL of hexane and 1 mL of saturated sodium chloride solution.

-

Vortex the mixture for 1 minute and centrifuge at 2000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

-

2. GC-MS Instrumental Parameters

-

Gas Chromatograph: Agilent 7890B or equivalent.

-

Column: DB-23 (60 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 1 min.

-

Ramp 1: 25°C/min to 175°C.

-

Ramp 2: 4°C/min to 230°C, hold for 5 min.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL (splitless mode).

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Mass Spectrometer: Agilent 5977A or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

Quantitative Data Summary: FAMEs in Fermented Burdock Root [2]

| Ester | Retention Time (min) | Quantitation Ion (m/z) | Concentration (mg/kg) |

| Ethyl acetate | 3.54 | 43 | 3.028 ± 0.644 |

| Hexyl formate | 8.21 | 87 | 1.984 ± 0.306 |

| Ethyl caproate | 10.56 | 88 | 1.273 ± 0.207 |

High-Performance Liquid Chromatography (HPLC)

HPLC is suitable for the analysis of non-volatile or thermally labile esters. It separates compounds based on their polarity.

Workflow for HPLC Analysis of Esters:

Caption: General workflow for the quantification of esters using HPLC.

Experimental Protocol: HPLC Quantification of Phthalate Esters in Beverages

This protocol is for the determination of common plasticizers, phthalate esters, in beverages.

1. Sample Preparation: Solid-Phase Extraction (SPE)

-

Objective: To extract and concentrate phthalate esters from the beverage matrix.

-

SPE Cartridge: C18 (500 mg, 6 mL).

-

Reagents: Methanol, deionized water.

-

Procedure:

-

Condition the C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Load 100 mL of the beverage sample onto the cartridge at a flow rate of 2-3 mL/min.

-

Wash the cartridge with 5 mL of deionized water.

-

Dry the cartridge under vacuum for 10 minutes.

-

Elute the phthalate esters with 5 mL of methanol.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

-

2. HPLC Instrumental Parameters

-

HPLC System: Agilent 1260 Infinity II or equivalent.

-

Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

-

Mobile Phase: Acetonitrile:Water (70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Injection Volume: 20 µL.

-

Detector: Diode Array Detector (DAD) at 224 nm.

Quantitative Data Summary: Phthalate Esters in Bottled Water [3]

| Phthalate Ester | Retention Time (min) | Limit of Detection (LOD) (µg/L) | Limit of Quantification (LOQ) (µg/L) | Recovery (%) |

| Dimethyl phthalate (DMP) | 4.2 | 0.1 | 0.3 | 95 ± 5 |

| Diethyl phthalate (DEP) | 5.8 | 0.1 | 0.3 | 98 ± 4 |

| Di-n-butyl phthalate (DBP) | 8.5 | 0.2 | 0.6 | 92 ± 6 |

| Di(2-ethylhexyl) phthalate (DEHP) | 12.1 | 0.5 | 1.5 | 90 ± 7 |

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of HPLC with the high sensitivity and selectivity of mass spectrometry, making it ideal for quantifying esters in highly complex matrices at very low concentrations.

Workflow for LC-MS Analysis of Esters:

Caption: General workflow for the quantification of esters using LC-MS.

Experimental Protocol: LC-MS/MS Quantification of Ethyl Glucuronide (EtG) in Urine

Ethyl glucuronide is a metabolite of ethanol and a biomarker for alcohol consumption.

1. Sample Preparation: Dilute-and-Shoot

-

Objective: To minimize matrix effects with a simple and rapid sample preparation.

-

Reagents: Deionized water, internal standard (EtG-d5).

-

Procedure:

-

To 50 µL of urine sample in a microcentrifuge tube, add 950 µL of deionized water containing the internal standard (EtG-d5) at a concentration of 100 ng/mL.

-

Vortex for 30 seconds.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

2. LC-MS/MS Instrumental Parameters

-

LC System: Shimadzu Nexera X2 or equivalent.

-

Column: Phenomenex Kinetex C18 (2.1 x 50 mm, 2.6 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

EtG: 221.1 -> 75.1

-

EtG-d5: 226.1 -> 75.1

-

Quantitative Data Summary: Ethyl Glucuronide in Urine

| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Ethyl Glucuronide | 50 | 5000 | < 5% | < 7% | 95-105 |

Derivatization Techniques for GC Analysis

For non-volatile esters or those with poor chromatographic properties, derivatization can be employed to increase volatility and improve peak shape.[4]

Logical Relationship of Derivatization:

Caption: The role of derivatization in preparing analytes for GC analysis.

Protocol: Esterification using Boron Trifluoride (BF3)-Methanol [4][5]

-

Objective: To convert carboxylic acids to their corresponding methyl esters.

-

Reagents: 14% BF3 in methanol, hexane, saturated sodium chloride solution.

-

Procedure:

-

To 1-10 mg of the sample containing free carboxylic acids, add 2 mL of 14% BF3 in methanol.[5]

-

Heat the mixture at 60°C for 10 minutes.[4]

-

Cool the mixture and add 1 mL of water and 1 mL of hexane.

-

Vortex thoroughly and allow the layers to separate.

-

The upper hexane layer containing the methyl esters is collected for GC analysis.

-

Conclusion

The quantification of esters in complex matrices requires careful selection of analytical methods and sample preparation techniques. GC-MS is the method of choice for volatile esters, while HPLC and LC-MS are better suited for non-volatile and thermally labile compounds. The protocols and data presented in these application notes provide a solid foundation for developing and validating robust analytical methods for ester quantification in various research and industrial settings.

References

Application Notes and Protocols: Hexyl 2-ethylbutanoate as a Coalescing Agent in Latex Film Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coalescing agents are essential additives in latex paint and coating formulations, facilitating the formation of a continuous and durable film from discrete polymer particles.[1][2] As the water in a latex formulation evaporates, the coalescing agent temporarily plasticizes the polymer particles, reducing the minimum film formation temperature (MFFT) and allowing the particles to fuse together.[1][3] An effective coalescing agent should have low water solubility, a slow evaporation rate relative to water, and good hydrolytic stability.[4]

Hexyl 2-ethylbutanoate, a C12 ester, is a low-volatility organic compound with properties that make it a suitable candidate for a coalescing agent in modern, low-VOC (Volatile Organic Compound) latex formulations. Its performance characteristics are comparable to other C12 ester coalescents, such as 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate (Texanol), a widely used benchmark in the industry.[4] These types of coalescing agents are favored for their efficiency in reducing the MFFT and enhancing film properties like scrub resistance and color development.[4]

This document provides detailed application notes and experimental protocols for evaluating the performance of this compound as a coalescing agent in latex film research.

Data Presentation

The following tables summarize the expected performance of this compound in comparison to a standard coalescing agent.

Table 1: Physical and Chemical Properties

| Property | This compound (Illustrative) | 2,2,4-Trimethyl-1,3-pentanediol monoisobutyrate (Texanol) |

| Molecular Formula | C12H24O2 | C12H24O3 |

| Molecular Weight | 200.32 g/mol | 216.32 g/mol |

| Boiling Point | ~240-250 °C | 254 °C[4] |

| Water Solubility | Low | Low[4] |

| VOC Content (EU Decopaint Directive) | Not Classified as VOC | Not Classified as VOC[4] |

Table 2: Performance in a Styrene-Acrylic Latex Formulation

| Parameter | Control (No Coalescent) | 3% this compound (Illustrative) | 3% Texanol |

| MFFT (°C) | 18 | 4 | 5 |

| Glass Transition Temperature (Tg) of Film (°C) | 25 | 10 | 11 |

| Wet Scrub Resistance (Cycles to Failure) | 400 | >1000 | >1000 |

| Low-Temperature Coalescence (5°C) | Cracking, Powdery | Good Film Formation | Good Film Formation |

Experimental Protocols

Determination of Minimum Film Formation Temperature (MFFT)

Objective: To determine the lowest temperature at which a latex formulation will form a continuous, crack-free film.

Apparatus:

-

MFFT Bar (a metal platen with a controlled temperature gradient)

-

Film Applicator (e.g., 75 µm gap)

-

Latex formulation with and without coalescing agent

Protocol:

-

Ensure the MFFT Bar is clean, dry, and calibrated. Set the desired temperature gradient (e.g., 0°C to 20°C).

-

Prepare the latex formulations to be tested. For evaluating this compound, create a ladder series of formulations with varying concentrations of the coalescing agent (e.g., 1%, 2%, 3%, 4% by weight on latex solids).

-

Equilibrate the latex samples to room temperature.

-

Once the temperature gradient on the MFFT bar has stabilized, place a strip of paper or plastic film along the length of the bar.

-

Apply a uniform drawdown of the latex formulation along the temperature gradient using the film applicator.

-

Allow the film to dry under controlled ambient conditions (e.g., 23°C and 50% relative humidity). A gentle stream of dry, clean air can be passed over the surface to facilitate drying.

-

After the film is completely dry (typically transparent), observe the point on the temperature scale where the film transitions from a white, powdery, or cracked appearance to a clear, continuous film.

-

This transition point is the Minimum Film Formation Temperature.

Measurement of Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC)

Objective: To measure the effect of the coalescing agent on the glass transition temperature of the final latex film.

Apparatus:

-

Differential Scanning Calorimeter (DSC)

-

Aluminum DSC pans and lids

-

Microbalance

Protocol:

-

Prepare latex films by casting the formulations onto a non-stick substrate (e.g., Teflon) and allowing them to dry completely at a controlled temperature and humidity for a specified period (e.g., 7 days at 23°C and 50% RH).

-

Carefully cut a small sample (5-10 mg) from the center of the dried film and place it in an aluminum DSC pan.

-

Crimp the pan with a lid. Prepare an empty, sealed pan as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Perform the thermal analysis using a heat-cool-heat cycle to erase the thermal history of the sample. A typical procedure is as follows:

-

Equilibrate at 25°C.

-

Ramp down to -50°C at a rate of 10°C/min.

-

Hold at -50°C for 2 minutes.

-

Ramp up to 100°C at a rate of 10°C/min.

-

Ramp down to -50°C at a rate of 10°C/min.

-

Ramp up to 100°C at a rate of 10°C/min (this second heating scan is used for analysis).

-

-

The glass transition temperature (Tg) is determined from the midpoint of the inflection in the heat flow curve from the second heating scan.

Wet Scrub Resistance Test

Objective: To evaluate the durability and integrity of the latex film when subjected to abrasive scrubbing.

Apparatus:

-

Scrub Test Machine

-